molecular formula C20H30O B036371 ent-Kaurenal CAS No. 14046-84-5

ent-Kaurenal

Cat. No.: B036371
CAS No.: 14046-84-5
M. Wt: 286.5 g/mol
InChI Key: JCAVDWHQNFTFBW-XRNRSJMDSA-N
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Description

ent-Kaurenal: is a diterpenoid compound that plays a crucial role in the biosynthesis of gibberellins, which are plant hormones that regulate various aspects of plant growth and development. It is an intermediate in the metabolic pathway that converts ent-kaurene to gibberellins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ent-kaurenal typically involves the cyclization of ent-copalyl diphosphate (ent-CPP) to form ent-kaurene, which is then oxidized to this compound. This process is catalyzed by enzymes such as ent-kaurene synthase and ent-kaurene oxidase .

Industrial Production Methods: Industrial production of this compound is often achieved through biotechnological methods, utilizing genetically engineered microorganisms like Escherichia coli to express the necessary enzymes for the biosynthesis of this compound from ent-copalyl diphosphate .

Biological Activity

Ent-Kaurenal is a significant compound within the ent-kaurane diterpenoid family, primarily derived from various plant species, particularly those in the Annonaceae family. This article delves into the biological activities of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a tetracyclic diterpenoid that serves as a precursor in the biosynthesis of gibberellins (GAs), which are vital plant hormones involved in growth and development. It is structurally characterized by a unique arrangement of carbon atoms that contributes to its diverse biological activities.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antitumor Activity : Research indicates that ent-kaurane diterpenoids, including this compound, possess significant antitumor properties. A study involving Fimbriatols A–J demonstrated that these compounds displayed moderate inhibitory activity against various cancer cell lines, with an inhibitory ratio reaching 48.5% at specific concentrations .
  • Antibacterial and Antifungal Properties : Various studies have reported the antibacterial and antifungal activities of ent-kaurene derivatives. These compounds have shown effectiveness against several pathogenic strains, suggesting their potential use in developing new antimicrobial agents .
  • Anti-inflammatory Effects : this compound has been linked to anti-inflammatory activities, making it a candidate for treating inflammatory diseases. Its mechanism involves the modulation of inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzymatic Conversion : Ent-kaurene is metabolized into ent-kaurenoic acid through enzymatic reactions catalyzed by specific oxidases. This transformation is crucial for enhancing its bioactivity and therapeutic potential .
  • Interaction with Cellular Targets : Studies have shown that ent-kaurene derivatives can interact with various cellular targets, influencing signaling pathways that regulate cell proliferation and apoptosis .

Case Studies and Research Findings

  • Inhibitory Effects on Cancer Cells : In a recent study, ent-kaurene derivatives were tested against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, highlighting the potential application of these compounds in cancer therapy .
  • Antimicrobial Efficacy : A comparative study assessed the antibacterial activity of ent-kaurene against standard antibiotics. The findings revealed that certain derivatives exhibited superior efficacy against resistant bacterial strains, suggesting their role as alternative therapeutic agents .
  • Inflammation Models : In vivo models demonstrated that treatment with ent-kaurene significantly reduced markers of inflammation in animal models of arthritis. This suggests its potential as an anti-inflammatory drug candidate .

Data Table: Biological Activities of this compound

Biological ActivityEffectivenessReference
Antitumor48.5% inhibition at 0.022 µg/mL
AntibacterialEffective against multiple strains
AntifungalSignificant activity against fungi
Anti-inflammatoryReduced cytokine levels in models

Properties

IUPAC Name

(1S,4S,5R,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O/c1-14-11-20-10-7-16-18(2,13-21)8-4-9-19(16,3)17(20)6-5-15(14)12-20/h13,15-17H,1,4-12H2,2-3H3/t15-,16-,17+,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAVDWHQNFTFBW-XRNRSJMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332096
Record name Kaurenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name ent-Kaur-16-en-19-al
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036728
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14046-84-5
Record name Kaurenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ent-Kaur-16-en-19-al
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036728
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

113 - 116 °C
Record name ent-Kaur-16-en-19-al
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036728
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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